molecular formula C16H14OS B11863221 (5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol

(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol

Cat. No.: B11863221
M. Wt: 254.3 g/mol
InChI Key: UTDHCKSGHQNIFK-UHFFFAOYSA-N
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Description

(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C16H14OS It consists of a naphthalene ring substituted with a methyl group at the 5-position and a thiophene ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol typically involves the reaction of 5-methylnaphthalene with thiophene-2-carbaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of (5-Methylnaphthalen-1-yl)(thiophen-2-yl)ketone.

    Reduction: Formation of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylnaphthalen-1-yl)(furan-2-yl)methanol: Similar structure but with a furan ring instead of a thiophene ring.

    (5-Methylnaphthalen-1-yl)(pyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(5-Methylnaphthalen-1-yl)(thiophen-2-yl)methanol is unique due to the presence of both naphthalene and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

(5-methylnaphthalen-1-yl)-thiophen-2-ylmethanol

InChI

InChI=1S/C16H14OS/c1-11-5-2-7-13-12(11)6-3-8-14(13)16(17)15-9-4-10-18-15/h2-10,16-17H,1H3

InChI Key

UTDHCKSGHQNIFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C(C3=CC=CS3)O

Origin of Product

United States

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